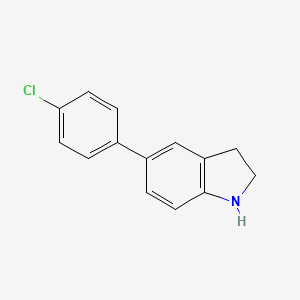
5-(4-chlorophenyl)-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-2,3-dihydro-1H-indole: is a chemical compound that belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists. The presence of a 4-chlorophenyl group in this compound adds to its chemical diversity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For this compound, 4-chlorophenylhydrazine and a suitable ketone can be used as starting materials. The reaction is typically carried out under reflux conditions with an acid catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are examples of electrophilic substitution reactions, while nucleophilic substitutions can involve reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 5-(4-chlorophenyl)-2,3-dihydro-1H-indole-3-one.
Reduction: Formation of 5-(4-chlorophenyl)-2,3-dihydro-1H-indoline.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
科学研究应用
Chemistry: 5-(4-chlorophenyl)-2,3-dihydro-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential pharmacological activities. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have been found to interact with various biological targets, making them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in material science and chemical engineering.
作用机制
The mechanism of action of 5-(4-chlorophenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets in biological systems. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The presence of the 4-chlorophenyl group can enhance the compound’s binding affinity and selectivity towards certain targets.
相似化合物的比较
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: Exhibits antitubercular activity.
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Used in various chemical and pharmaceutical applications.
Uniqueness: 5-(4-chlorophenyl)-2,3-dihydro-1H-indole stands out due to its indole nucleus, which is a versatile scaffold in medicinal chemistry. The combination of the indole core with the 4-chlorophenyl group provides a unique chemical structure that can interact with a wide range of biological targets, making it a valuable compound for scientific research and drug development.
属性
IUPAC Name |
5-(4-chlorophenyl)-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-6,9,16H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAFZARWHFJDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
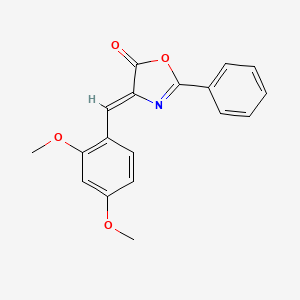
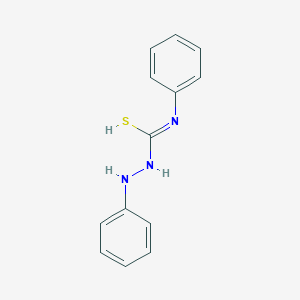
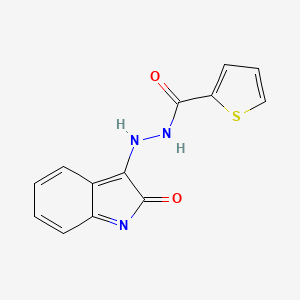
![3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B7762938.png)
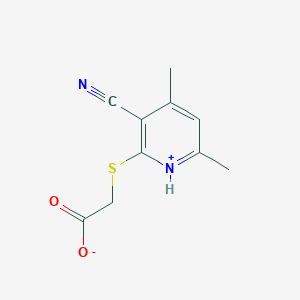
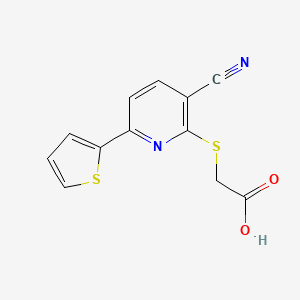
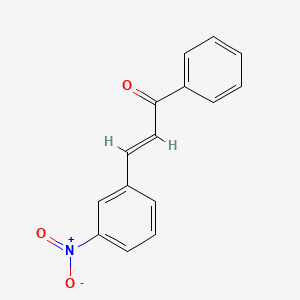
![(2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B7762968.png)
![Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B7762974.png)
![Methyl 2'-chloro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7762982.png)
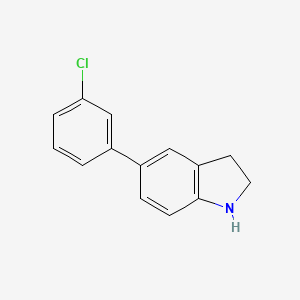
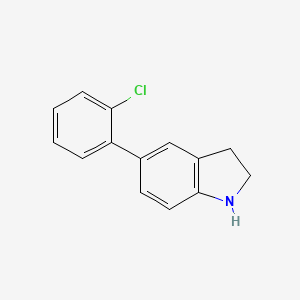
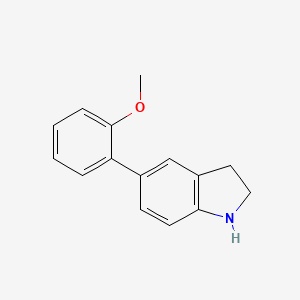
![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B7763017.png)
